Superior Reactivity in CO₂ Copolymerization Compared to trans-Isomer
cis-2,3-Epoxybutane demonstrates dramatically higher reactivity than trans-2,3-epoxybutane in copolymerization with carbon dioxide, a key process for sustainable polycarbonate synthesis [1].
| Evidence Dimension | Reactivity in CO₂ copolymerization |
|---|---|
| Target Compound Data | Much more reactive (qualitative), leads to threo-2,3-butanediol upon hydrolysis indicating exclusive inversion |
| Comparator Or Baseline | trans-2,3-epoxybutane: much lower reactivity |
| Quantified Difference | Not precisely quantified in primary source, but described as 'much more reactive'. |
| Conditions | Diethylzinc/water catalyst system |
Why This Matters
This reactivity difference is a critical process parameter for industrial CO₂ utilization; selecting the cis isomer can drastically improve space-time yield and reduce catalyst loading in polycarbonate production.
- [1] Inoue, S., Matsumoto, K., & Yoshida, Y. (1980). Ternary copolymerization of carbon dioxide with epoxybutanes. Die Makromolekulare Chemie, 181(11), 2287-2292. View Source
